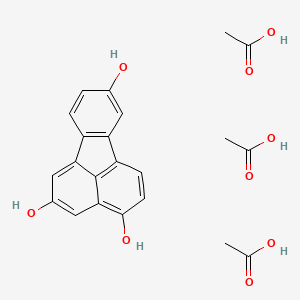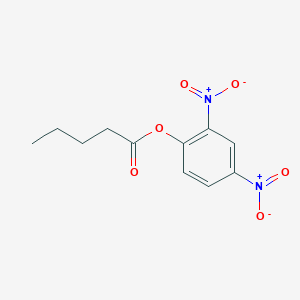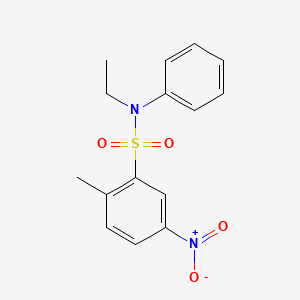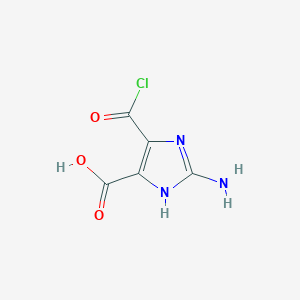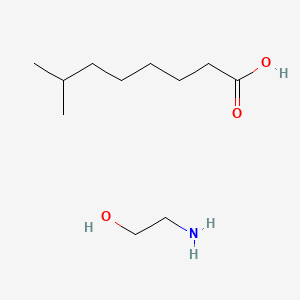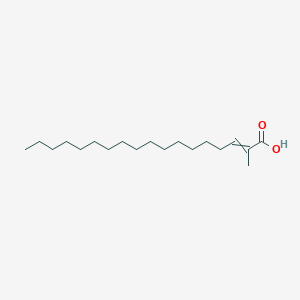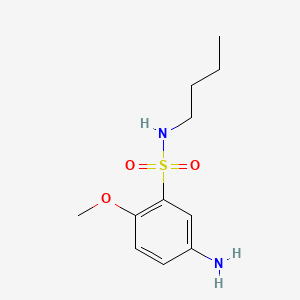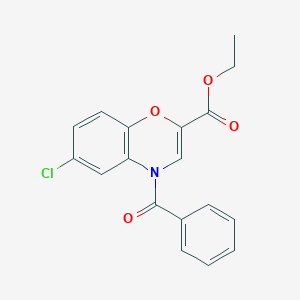
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is an organic compound belonging to the benzoxazine family. This compound is characterized by its benzoxazine ring, which is fused with a benzoyl group and a chloro substituent. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoyl and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, influencing pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
- Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Ethyl 8-chloro-1-methyl-6-phenyl-4H-1,2,4-triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate
Comparison: Ethyl 4-benzoyl-6-chloro-4H-1,4-benzoxazine-2-carboxylate is unique due to the presence of both benzoyl and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and biological research.
Propiedades
Número CAS |
68466-19-3 |
|---|---|
Fórmula molecular |
C18H14ClNO4 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
ethyl 4-benzoyl-6-chloro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-11-20(17(21)12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)24-16/h3-11H,2H2,1H3 |
Clave InChI |
YHXWFZBZIAAEDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


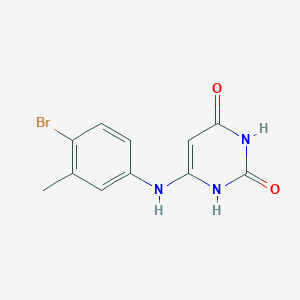
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

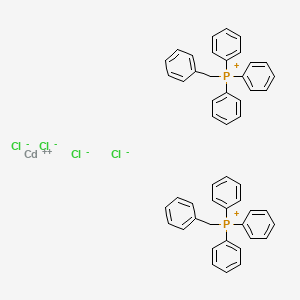
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
